

UCT943: Application Notes and Protocols for In Vivo Malaria Studies

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Compound of Interest

Compound Name: UCT943

Cat. No.: B15619827

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Introduction

UCT943 is a next-generation preclinical candidate for the treatment of malaria, developed from the 2-aminopyrazine series.^[1] It acts as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development across multiple life cycle stages.^[1] ^[2] This compound has demonstrated significant improvements in solubility and antiparasmodial potency compared to its predecessor, MMV048.^{[3][4]} **UCT943** exhibits broad activity against various Plasmodium species and life cycle stages, including asexual blood stages, transmission stages (gametocytes), and liver stages, making it a promising candidate for a single-exposure radical cure and prophylaxis (SERCaP).^{[3][4]} Its high efficacy in murine models, coupled with favorable pharmacokinetic properties, underscores its potential as a valuable tool in malaria drug development.^{[3][4]}

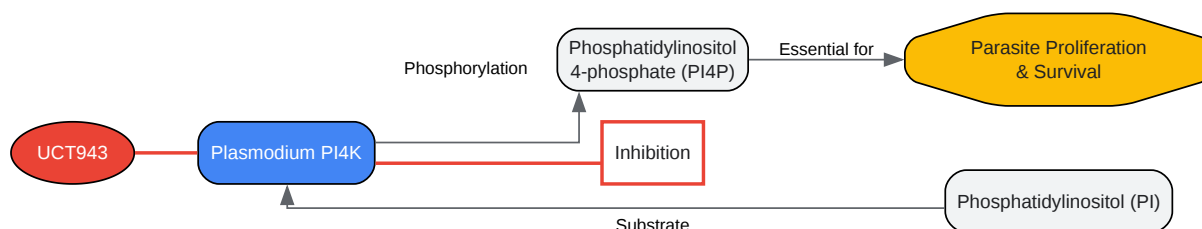
These application notes provide detailed protocols for the in vivo evaluation of **UCT943** in established mouse models of malaria, intended to guide researchers in assessing its efficacy and pharmacological properties.

Mechanism of Action

UCT943's primary mode of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K).^[1] This enzyme is vital for the parasite's intracellular development and is conserved across different Plasmodium species and their life cycle stages.^[1] By targeting

PI4K, **UCT943** disrupts essential cellular processes within the parasite, leading to its elimination.[1] Importantly, **UCT943** displays high selectivity for the parasite's PI4K over the human ortholog, suggesting a favorable safety profile.[5]

Signaling Pathway



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Caption: **UCT943** inhibits Plasmodium PI4K, blocking a key signaling pathway for parasite survival.

Data Presentation

In Vitro Activity of UCT943

Parameter	Species/Strain	IC50 (nM)
Asexual Blood Stage		
P. falciparum (NF54, drug-sensitive)	5.4[1]	
P. falciparum (K1, multidrug-resistant)	4.7[1]	
P. falciparum (clinical isolates, Ivory Coast)	2 - 15[1]	
P. vivax (clinical isolates, Papua, Indonesia)	14 (median)[1]	
Gametocytes		
P. falciparum (early stage, I-III)	134[6]	
P. falciparum (late stage, IV-V)	66[6]	
Transmission Blocking		
P. falciparum (standard membrane feeding assay)	96[6]	
Liver Stage		
P. berghei	0.92[1]	
P. vivax	<100[1]	
P. cynomolgi	<10[1]	
Enzyme Inhibition		
P. vivax PI4K (PvPI4K)	23[5]	
Human PI4K β	5,400[5]	

In Vivo Efficacy of UCT943 in Mouse Models

Animal Model	Parasite Species	Administration	Dosing Regimen	Efficacy Endpoint	Result
Swiss Albino mice	<i>P. berghei</i>	Oral (p.o.)	10 mg/kg, daily for 4 days	% Parasitemia Reduction	>99.9% [5]
Oral (p.o.)	10 mg/kg, daily for 4 days	Mean Survival Days	>30 days (all mice cured) [5]		
Oral (p.o.)	3 mg/kg, daily for 4 days	% Parasitemia Reduction	99% [5]		
Oral (p.o.)	3 mg/kg, daily for 4 days	Mean Survival Days	10 days (no complete cure) [5]		
Oral (p.o.)	Dose-ranging	ED90	1.0 mg/kg [5]		
NOD-scid IL-2Rnull (NSG) mice (humanized)	<i>P. falciparum</i>	Oral (p.o.)	0.01, 0.1, 0.3, 1.1, 10 mg/kg, once daily for 4 days	ED90	0.25 mg/kg [5]

Experimental Protocols

Four-Day Suppressive Test (Peters' Test) for *P. berghei*

This is the standard test to evaluate the schizonticidal activity of a compound against the asexual blood stages of the parasite.

Materials:

- **UCT943**
- Vehicle for solubilization (e.g., 10% Tween-80, 90% water)

- Plasmodium berghei (e.g., ANKA strain) infected donor mice with 20-30% parasitemia
- Healthy recipient mice (e.g., Swiss Albino or BALB/c, 6-8 weeks old, 18-22g)
- Phosphate-buffered saline (PBS) or similar sterile saline solution
- Syringes and needles for injection and oral gavage
- Microscope slides
- Methanol
- Giemsa stain

Procedure:

- Parasite Inoculation:
 - Collect blood from a donor mouse with rising parasitemia.
 - Dilute the blood in PBS to a final concentration of 1×10^7 infected red blood cells (iRBCs) per 0.2 mL.
 - Inject 0.2 mL of the diluted iRBC suspension intraperitoneally (i.p.) into each recipient mouse on Day 0.
- Drug Preparation and Administration:
 - Prepare a stock solution of **UCT943** in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for different dose groups.
 - Randomly divide the infected mice into groups (n=5 per group):
 - Vehicle control group
 - Positive control group (e.g., Chloroquine at 5 mg/kg)
 - Experimental groups (different doses of **UCT943**, e.g., 3, 10, 30 mg/kg)

- Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) using a gavage needle.
- Continue daily administration for four consecutive days (Day 0, 1, 2, 3).
- Monitoring Parasitemia:
 - On Day 4, prepare thin blood smears from the tail vein of each mouse.
 - Fix the smears with methanol and stain with Giemsa.
 - Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope (100x oil immersion objective).
- Calculation of Efficacy:
 - Calculate the average parasitemia for each group.
 - Determine the percent inhibition of parasite growth using the following formula:
- Survival Monitoring:
 - Monitor the mice daily for survival for up to 30 days to determine the mean survival time and assess for curative effects.

Efficacy Study in Humanized NSG Mice for *P. falciparum*

This model is used to assess the efficacy of compounds against the human malaria parasite *P. falciparum*.

Materials:

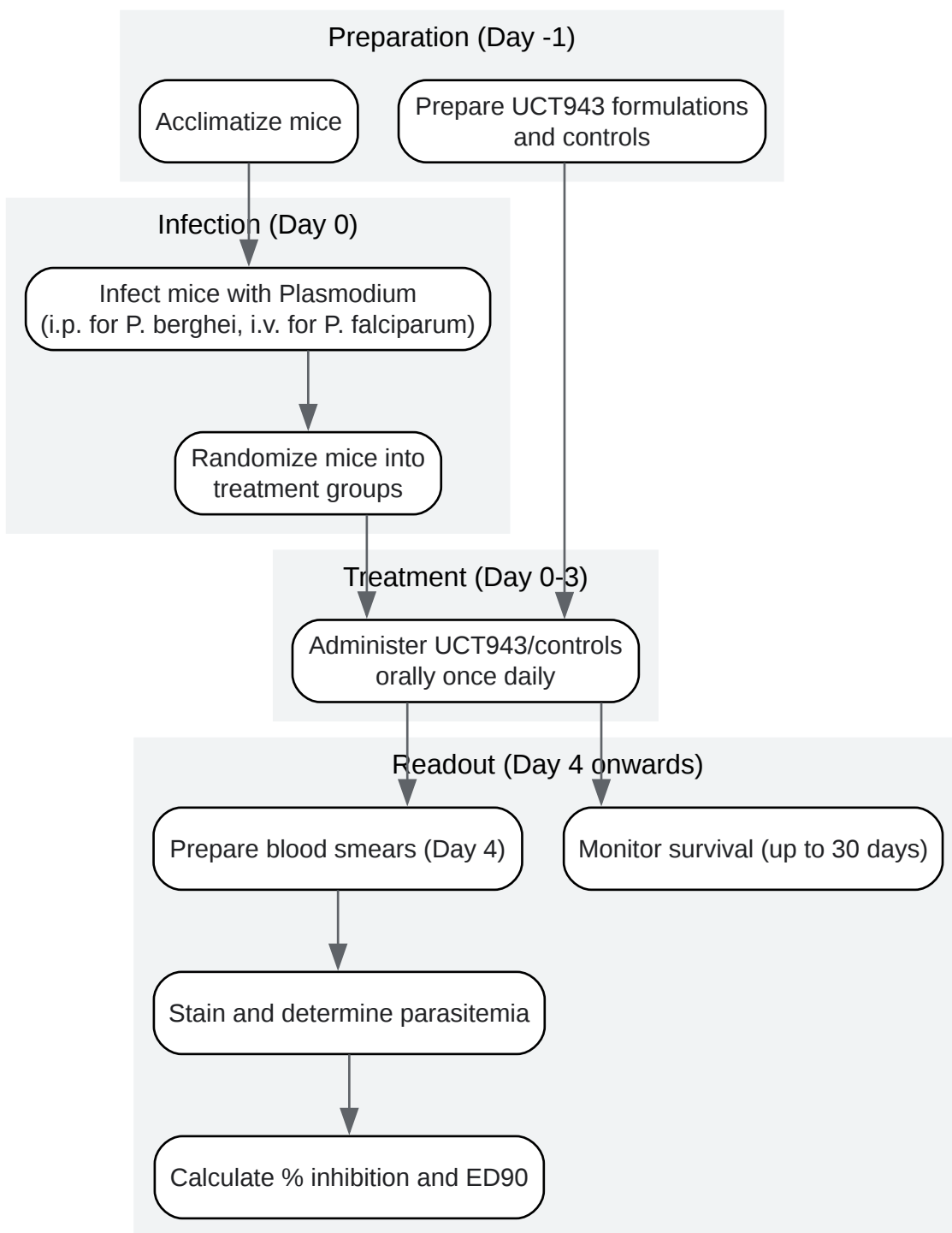
- **UCT943** and appropriate vehicle
- NOD-scid IL-2Rnull (NSG) mice
- Human red blood cells (hRBCs), type O+
- *P. falciparum* (e.g., NF54 strain) culture

- Materials for intravenous injection and oral gavage
- Microscope slides, methanol, Giemsa stain

Procedure:

- Humanization of Mice:
 - Engraft NSG mice with human red blood cells. This is typically done by repeated intraperitoneal or intravenous injections of hRBCs until a stable chimerism of >20% hRBCs is achieved in peripheral blood.
- Parasite Inoculation:
 - Infect the humanized mice by intravenous (i.v.) injection of *P. falciparum* infected hRBCs (e.g., 1×10^7 iRBCs).
 - Allow the infection to establish for 3-4 days until a stable, rising parasitemia is observed (typically 1-2%).
- Drug Administration:
 - Once the infection is established, randomize the mice into treatment groups as described in the *P. berghei* protocol.
 - Administer **UCT943** or vehicle orally for four consecutive days.
- Monitoring and Data Analysis:
 - Monitor parasitemia daily by Giemsa-stained thin blood smears.
 - Calculate the percent inhibition of parasite growth relative to the vehicle control group.
 - The effective dose that reduces parasitemia by 90% (ED90) can be determined by probit analysis of the dose-response data.

Experimental Workflow Visualization



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Caption: Workflow for in vivo antimalarial efficacy testing of **UCT943** in mouse models.

Conclusion

UCT943 is a potent, next-generation PI4K inhibitor with excellent efficacy in preclinical malaria models.[1][3] Its broad-spectrum activity against multiple parasite stages and favorable pharmacokinetic profile make it an important compound for malaria research and drug development.[4] The protocols outlined in this document provide a standardized framework for researchers to further investigate the in vivo properties of **UCT943** and similar antimalarial candidates.

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